molecular formula C15H21NO5 B11840093 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- CAS No. 38943-51-0

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B11840093
CAS No.: 38943-51-0
M. Wt: 295.33 g/mol
InChI Key: MMBKLVFHUYWVND-UHFFFAOYSA-N
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Description

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- is a seven-membered heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hexahydro-1,2-oxazepine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1,2-oxazepin-2-yl (3,4,5-trimethoxyphenyl) ketone
  • Benzo[b][1,4]oxazepine derivatives

Uniqueness

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- is unique due to its specific structure and the presence of the 3,4,5-trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

38943-51-0

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

oxazepan-2-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO5/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-21-16/h9-10H,4-8H2,1-3H3

InChI Key

MMBKLVFHUYWVND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCO2

Origin of Product

United States

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